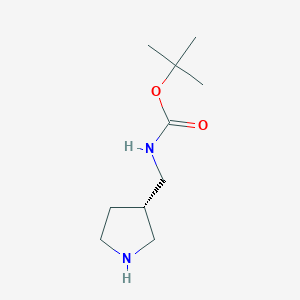
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
The advantages of using Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride in lab experiments include its potential as a potent antitumor, antibacterial, and antifungal agent. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use in combination with other drugs to enhance its antitumor and antibacterial effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride involves a multi-step process. The first step involves the synthesis of 3-(3-chloro-4-(hexyloxy)phenyl)-1-propen-1-one, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with ammonium acetate to produce the Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride.
Scientific Research Applications
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antibacterial and antifungal agent. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
CAS RN |
160518-42-3 |
|---|---|
Product Name |
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride |
Molecular Formula |
C17H22Cl2N2OS |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
3-(3-chloro-4-hexoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C17H21ClN2OS.ClH/c1-2-3-4-5-10-21-16-7-6-13(11-14(16)18)15-12-22-17-19-8-9-20(15)17;/h6-7,11-12H,2-5,8-10H2,1H3;1H |
InChI Key |
HXMQKOAVKDOKCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Other CAS RN |
160518-42-3 |
synonyms |
2-(3-chloro-4-hexoxy-phenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-di ene hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)


![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)





![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)


